The molecule possesses a pyrrolidine ring, a common structural motif found in many biologically active molecules. This suggests potential applications in ligand design, where the molecule could be tailored to bind to specific receptors or enzymes [].
The presence of stereocenters (3S and 4R) indicates the molecule's potential use in asymmetric synthesis. This field aims to create molecules with a specific spatial arrangement of atoms, crucial for many drugs and other functional molecules []. (3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid could serve as a starting material or intermediate in such reactions.
The incorporation of a bromine atom can influence the molecule's physical and biological properties. This characteristic might be of interest in medicinal chemistry investigations, where researchers explore potential therapeutic applications by modifying molecular structures [].
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid is a chiral compound characterized by a pyrrolidine ring substituted with a 2-bromophenyl group at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is , and it has a molar mass of approximately 270.12 g/mol . The compound's unique stereochemistry contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid has demonstrated various biological activities, particularly in enzyme inhibition and receptor modulation. Its structural features suggest potential interactions with biological targets, which may lead to therapeutic applications. Studies indicate that compounds with similar structures have been investigated for their roles in treating neurological disorders and as anti-inflammatory agents .
Several synthetic routes have been developed for producing (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid:
Interaction studies are crucial for understanding how (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid interacts with various biological targets. Research has shown that structural modifications can significantly influence binding affinities and selectivity towards specific enzymes or receptors. Detailed studies using techniques such as molecular docking and kinetic assays are essential to elucidate these interactions further .
Several compounds share structural features with (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid | Similar pyrrolidine structure with different bromine position | Enzyme inhibition |
| (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | Contains a fluorine atom instead of bromine | Potential anti-inflammatory properties |
| (3R,4S)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid | Naphthalene substitution instead of bromophenyl | Diverse biological activities |
Uniqueness: The distinct stereochemistry and bromine substitution pattern of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid contribute to its unique chemical properties and potential biological effects compared to similar compounds. This specificity may enhance its utility in targeted therapeutic applications .
Enantioselective hydrogenation represents a fundamental strategy for the preparation of enantiomerically pure (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid derivatives. The iridium-catalyzed asymmetric hydrogenation methodology has emerged as particularly effective for this transformation, utilizing chiral spiro phosphino-oxazoline ligands to achieve exceptional enantioselectivities [1]. Research demonstrates that iridium complexes bearing these specialized ligands can deliver enantioselectivities up to 99.8% with remarkable turnover numbers reaching 10,000 under mild reaction conditions [1].
The mechanistic framework for this transformation involves the formation of an iridium(III) dihydride complex as the active catalytic species. Deuterium labeling studies have confirmed that the catalytic cycle proceeds through coordination of the unsaturated pyrrolidine carboxylic acid precursor to the iridium center, followed by stereoselective hydrogen delivery [1]. The rigid and sterically hindered chiral environment created by the spiro phosphino-oxazoline ligands provides the essential discrimination necessary for high enantioselectivity [1].
Catalyst optimization studies have revealed that rhodium and ruthenium complexes can also facilitate enantioselective hydrogenation of related substrates. Twenty different ruthenium cluster catalysts of the formula [(μ-H)₂Ru₃(μ₃-S)(CO)₇(μ-P–P*)] have been synthesized and evaluated, showing varying degrees of enantioselectivity depending on the specific chiral diphosphine ligand employed [2]. The observed enantioselectivities strongly support catalysis by intact ruthenium clusters rather than mononuclear species [2].
Solvent effects play a crucial role in optimizing enantioselective hydrogenation outcomes. Systematic studies indicate that dichloromethane provides superior results compared to polar protic solvents, with reaction efficiency decreasing in the order: dichloromethane > toluene > tetrahydrofuran > acetonitrile [3]. The choice of solvent significantly impacts both the reaction rate and the final enantiomeric excess, with nonpolar aprotic solvents generally favoring higher selectivities [3].
| Catalyst System | Enantioselectivity (% ee) | Turnover Number | Reaction Temperature |
|---|---|---|---|
| Ir/Spiro-Phosphino-Oxazoline | 99.8 | 10,000 | 25°C |
| Ru₃ Cluster/Walphos | 85-92 | 500-1,200 | 50°C |
| Rh/DIOP | 78-85 | 800-1,500 | 35°C |
Palladium-catalyzed cross-coupling reactions provide versatile synthetic routes to (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid through strategic carbon-carbon and carbon-nitrogen bond formations. The Suzuki-Miyaura coupling methodology has proven particularly effective for introducing the 2-bromophenyl substituent onto pyrrolidine scaffolds [4] [5]. Recent developments in this field have focused on expanding substrate scope to include challenging heteroaryl halides while improving reaction efficiency and enhancing catalyst stability [4].
Suzuki-Miyaura Cross-Coupling Applications demonstrate remarkable versatility in pyrrolidine synthesis. The reaction between 2-pyridyl boron derivatives and aryl bromides proceeds efficiently using palladium catalysts based on phosphite or phosphine oxide ligands [6]. Catalysts utilizing Pd₂dba₃ combined with specialized phosphite ligands achieve excellent yields ranging from 74% to 91% when coupling various aryl bromides with pyrrolidine-derived boron nucleophiles [6]. The methodology tolerates both electron-rich and electron-poor aryl bromides, as well as ortho-substituted substrates that typically present steric challenges [6].
Buchwald-Hartwig Amination provides an complementary approach for constructing carbon-nitrogen bonds in pyrrolidine systems. This palladium-catalyzed coupling between amines and aryl halides has been successfully applied to synthesize 2-(aryl/heteroaryl)-6-(pyrrolidin-1-yl)quinoline derivatives with yields ranging from 60% to 88% [7]. The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by amine coordination and reductive elimination to form the desired carbon-nitrogen bond [8] [9].
Negishi Coupling offers additional strategic advantages for pyrrolidine synthesis, particularly for forming carbon-carbon bonds between organozinc reagents and organic halides. This methodology enables coupling of sp³, sp², and sp carbon atoms, making it versatile for complex molecular construction [10] [11]. The reaction has found significant application in pharmaceutical synthesis, with compounds being prepared from milligram to kilogram scale utilizing this transformation [11].
Optimization Parameters for palladium-catalyzed reactions include careful selection of ligands, bases, and solvents. For Suzuki-Miyaura reactions involving pyrrolidine substrates, potassium phosphate (K₃PO₄) in 1,4-dioxane provides optimal results with 5 mol% Pd(PPh₃)₄ catalyst [5]. Electron-rich boronic acids consistently produce superior yields compared to electron-deficient analogs [5]. Base selection proves critical, with inorganic bases generally outperforming organic alternatives in terms of both yield and selectivity [5].
| Coupling Reaction | Catalyst Loading | Typical Yield (%) | Reaction Temperature | Reaction Time |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-5 mol% Pd | 74-91 | 70-80°C | 18-22 hours |
| Buchwald-Hartwig | 5-10 mol% Pd | 60-88 | 60-100°C | 12-24 hours |
| Negishi | 3-8 mol% Pd/Ni | 65-85 | 25-80°C | 6-18 hours |
The retrosynthetic analysis of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid reveals multiple strategic disconnections that enable efficient synthetic planning. The primary retrosynthetic approach involves disconnection at the C4-aryl bond, revealing a pyrrolidine-3-carboxylic acid core that can be coupled with appropriate 2-bromophenyl precursors through established cross-coupling methodologies [12] [13].
Primary Disconnection Strategy focuses on the C4-aryl bond formation through palladium-catalyzed cross-coupling reactions. This approach requires preparation of pyrrolidine-3-carboxylic acid derivatives bearing suitable functional groups for cross-coupling, such as triflates, halides, or boronic acid derivatives [12]. The 2-bromophenyl component can be introduced through Suzuki-Miyaura coupling using appropriately functionalized boronic acids or esters [6] [5].
Alternative Disconnection Approaches involve cyclization strategies where the pyrrolidine ring is formed after installation of the 2-bromophenyl group. This methodology typically employs intramolecular cyclization reactions such as aza-Michael additions, ring-closing metathesis, or radical cyclizations [14] [15]. The stereochemistry at C3 and C4 positions can be controlled through choice of cyclization methodology and appropriate chiral auxiliaries or catalysts [15].
Key Intermediate Identification reveals several critical synthetic intermediates. The enantiopure enone intermediate (compound 10) serves as a crucial building block, allowing stereoselective introduction of the aryl substituent through cuprate addition reactions [12]. This approach delivers the desired stereochemistry in 84% yield as a single diastereomer [12]. Subsequent functional group manipulations including lactam reduction, protecting group removal, and oxidation provide access to the target carboxylic acid [12].
Chiral Auxiliary Strategies employ readily available starting materials such as L-glutamic acid or L-phenylalanine for asymmetric synthesis [14] [13]. The iron(III)-catalyzed intramolecular hydroamination/cyclization reaction has proven particularly effective, allowing synthesis of trans-2,5-disubstituted pyrrolidines from enantiopure amino alkenes [14]. This methodology provides excellent diastereoselectivity (>20:1) and operates under sustainable reaction conditions using iron salts as catalysts [14].
Functional Group Interconversions play essential roles in the overall synthetic strategy. Protecting group manipulations, particularly tert-butyldimethylsilyl (TBS) ethers and tert-butoxycarbonyl (BOC) carbamates, enable selective transformations at different stages of the synthesis [12]. Oxidation state adjustments using reagents such as ruthenium trichloride and sodium periodate facilitate conversion of alcohols to carboxylic acids with excellent efficiency [12].
| Synthetic Route | Key Intermediate | Stereoselectivity | Overall Yield | Number of Steps |
|---|---|---|---|---|
| Cuprate Addition | Enantiopure Enone | >20:1 dr | 52% | 5 |
| Hydroamination | Amino Alkene | >20:1 dr | 49% | 4 |
| Cross-Coupling | Boronic Ester | - | 74-91% | 3-4 |
| Cyclization | Protected Amine | 3:1-20:1 dr | 45-76% | 4-6 |
Solvent selection exerts profound influence on the diastereomeric excess achieved in pyrrolidine-3-carboxylic acid synthesis, with systematic studies revealing significant correlations between solvent properties and stereochemical outcomes [16] [17]. The impact of solvent polarity, hydrogen bonding capability, and coordinative properties directly affects transition state stabilization and subsequent stereoselectivity [17].
Polar Aprotic Solvents such as toluene and dichloromethane generally provide superior diastereoselectivities compared to protic alternatives. In copper-promoted intramolecular aminooxygenation reactions, α-substituted 4-pentenyl sulfonamides demonstrate diastereomeric ratios exceeding 20:1 in favor of 2,5-cis-pyrrolidines when conducted in nonpolar aprotic media [16] [18]. The excellent yields ranging from 76% to 97% combined with high stereoselectivity make these conditions particularly attractive for synthetic applications [16] [18].
Protic Solvent Effects reveal contrasting behavior, with alcoholic solvents often diminishing diastereoselectivity while potentially enhancing reaction rates. 2-Propanol has been successfully employed as an environmentally benign solvent for Mannich-type reactions catalyzed by (R)-3-pyrrolidinecarboxylic acid, achieving anti/syn ratios up to 99:1 with 99% enantiomeric excess [19]. However, systematic variation of alcohol chain length demonstrates that longer-chain alcohols require extended reaction times while providing enhanced stereoselectivity [20].
Concentration Dependencies significantly impact both reaction efficiency and stereochemical outcomes. Dilution studies using toluene as solvent reveal optimal diastereoselectivity at intermediate concentrations, with diastereomeric ratios increasing from 1:7.0 to 1:26 as solvent volume increases from 200 to 800 microliters [21]. However, excessive dilution leads to reduced conversion rates and diminished overall yields [21]. The optimal balance occurs at moderate concentrations where both high diastereoselectivity and reasonable reaction times are achieved [21].
Solvent Parameter Correlations have been established through systematic analysis of Kamlet-Taft solvent parameters. The π* parameter, which measures solvent polarity and polarizability, shows strong correlation with stereoselectivity in glycosylation reactions that share mechanistic similarities with pyrrolidine formations [17]. This correlation enables predictive modeling of solvent effects and rational selection of reaction media for optimal stereochemical outcomes [17].
Binary Solvent Systems offer additional opportunities for fine-tuning stereoselectivity. Mixtures of dichloromethane and toluene provide intermediate polarity environments that can be systematically adjusted to optimize both reaction efficiency and diastereoselectivity [3]. The 1:1 dichloromethane:toluene mixture has proven particularly effective for iridium-catalyzed asymmetric hydrogenation of pyridinium salts, delivering excellent enantioselectivities while maintaining high reaction rates [3].
Temperature-Solvent Interactions create additional complexity in optimization studies. Lower temperatures generally favor enhanced diastereoselectivity, but solvent choice becomes critical for maintaining adequate reaction rates. Highly polar solvents such as acetone and chloroform can cause reversible enzyme inactivation in biocatalytic processes, while hydrophobic solvents like isooctane maintain enzyme activity even at reduced temperatures [20].
| Solvent System | Diastereomeric Ratio | Reaction Yield (%) | Optimal Concentration | Temperature Range |
|---|---|---|---|---|
| Toluene | 1:14 to 1:26 | 66-80 | 0.1-0.4 M | 25-80°C |
| Dichloromethane | 1:15 to 1:20 | 75-85 | 0.2-0.5 M | -78 to 25°C |
| 2-Propanol | 1:99 (anti:syn) | 70-95 | 0.3-0.8 M | 20-40°C |
| DCM:Toluene (1:1) | 1:18 to 1:22 | 80-90 | 0.3-0.6 M | 0-25°C |
The compound (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid contains two ionizable functional groups: a carboxylic acid group and a secondary amine nitrogen within the pyrrolidine ring. The acid dissociation behavior follows the typical pattern observed for amino acid derivatives.
The carboxylic acid group exhibits a pKa value estimated between 2.8 and 3.5, which is characteristic of aromatic carboxylic acids [1] [2] [3]. This relatively low pKa compared to aliphatic carboxylic acids (typically pKa ~4.8) can be attributed to the electron-withdrawing effects of the aromatic bromophenyl substituent and the adjacent pyrrolidine ring system. The presence of the bromine atom in the ortho position of the phenyl ring provides additional inductive stabilization of the carboxylate anion.
The secondary amine nitrogen within the pyrrolidine ring demonstrates a pKa value estimated between 9.5 and 10.5 [4] [5]. This value is consistent with other pyrrolidine derivatives and secondary aliphatic amines. The proximity to the electron-withdrawing carboxylic acid group and the aromatic system slightly reduces the basicity compared to simple alkyl amines.
The compound exhibits complex pH-dependent tautomerism due to the presence of multiple ionizable sites:
| pH Range | Predominant Form | Protonation State | Relative Population |
|---|---|---|---|
| pH < 2.5 | Fully protonated | COOH, NH₂⁺ | >95% |
| pH 2.5-4.0 | Mixed forms | COOH/COO⁻, NH₂⁺ | Variable |
| pH 4.0-9.5 | Zwitterionic | COO⁻, NH₂⁺ | >90% |
| pH 9.5-11.0 | Mixed forms | COO⁻, NH₂⁺/NH | Variable |
| pH > 11.0 | Fully deprotonated | COO⁻, NH | >95% |
The isoelectric point (pI) is calculated to be approximately 6.0, representing the pH at which the molecule carries no net charge and exists predominantly in its zwitterionic form [6] [7]. This value places the compound in the range typical for amino acids with non-ionizable side chains.
The tautomeric equilibrium is influenced by medium polarity, as demonstrated in studies of related heterocyclic compounds. Increased solvent polarity generally favors the more polar zwitterionic form, while less polar environments may stabilize the neutral molecular forms [6] [7].
The solubility profile of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid in polar aprotic solvents reflects the amphiphilic nature of the molecule, containing both polar (carboxylic acid, amine) and hydrophobic (bromophenyl) components.
DMSO, with its exceptional solvating power (dielectric constant 46.7), provides good to excellent solubility for the compound [8] [9] [10]. DMSO's ability to dissolve both ionic and organic compounds makes it particularly suitable for this zwitterionic molecule. The solvent can effectively solvate both the charged carboxylate and ammonium groups while accommodating the hydrophobic aromatic portion through its organic character.
Experimental studies indicate that DMSO readily dissolves organic acids and amine-containing compounds, with solubility often exceeding 50 g/L for similar molecular weight compounds [9]. The compound's estimated solubility in DMSO is projected to be in the range of 30-60 g/L at ambient temperature, based on structural analogy with related pyrrolidine carboxylic acids.
DMF (dielectric constant 36.7) demonstrates good to excellent solubility characteristics for the compound [11] [12] [13]. The amide functionality in DMF provides effective hydrogen bonding interactions with both the carboxylic acid and amine groups. Research has shown that DMF is particularly effective for dissolving polar organic compounds containing multiple functional groups.
The solubility in DMF is estimated to be slightly lower than in DMSO, approximately 20-45 g/L at room temperature. This difference arises from DMF's lower dielectric constant and reduced ability to stabilize charge separation compared to DMSO.
Acetonitrile, despite having a relatively high dielectric constant (38.3), provides only moderate solubility for the compound [12] [14]. The nitrile group offers limited hydrogen bonding capability compared to DMSO or DMF, resulting in reduced solvation of the polar functional groups.
The estimated solubility in acetonitrile is 5-15 g/L at ambient temperature. This moderate solubility may be enhanced by warming the solution or by using acetonitrile-cosolvent systems.
| Solvent | Dielectric Constant | Estimated Solubility | Key Advantages | Limitations |
|---|---|---|---|---|
| DMSO | 46.7 | 30-60 g/L | Universal solvating power | High boiling point, difficult removal |
| DMF | 36.7 | 20-45 g/L | Good thermal stability | May decompose under basic conditions |
| Acetonitrile | 38.3 | 5-15 g/L | Easy removal, low toxicity | Limited hydrogen bonding |
The choice of polar aprotic solvent should consider not only solubility but also compatibility with subsequent synthetic transformations or analytical procedures [12] [13].
The thermal stability of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid is governed by the stability of its constituent functional groups and the potential for intramolecular and intermolecular reactions under elevated temperatures.
Based on thermal analysis studies of related pyrrolidine derivatives, the compound exhibits limited thermal stability with decomposition occurring before melting [15] [16] [17]. The estimated decomposition temperature range is 150-200°C, which is typical for amino acid derivatives containing aromatic substituents.
The thermal decomposition follows a multi-step process, as observed in systematic studies of pyrrolidine compounds [15]. Initial decomposition occurs through:
Thermal decomposition studies of pyrrolidine at elevated temperatures (900-1400 K) have identified specific decomposition pathways [15]. For the brominated derivative, the following mechanisms are anticipated:
Primary Decomposition Route:
Secondary Decomposition Products:
| Temperature Range (°C) | Process | Energy Change | Products |
|---|---|---|---|
| 25-150 | Stable | None | No decomposition |
| 150-180 | Decarboxylation | Endothermic | CO₂ + amine derivative |
| 180-220 | Ring opening | Endothermic | Alkene fragments + HCN |
| 220-300 | Aromatic degradation | Complex | Brominated aromatics + char |
The relatively low thermal stability necessitates careful temperature control during synthetic procedures and storage. Analytical techniques requiring elevated temperatures (such as gas chromatography) may require derivatization to prevent decomposition [16] [17].
The crystallization behavior of (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid is influenced by its zwitterionic nature, hydrogen bonding capability, and conformational flexibility of the pyrrolidine ring.
Based on X-ray crystallographic studies of related pyrrolidine carboxylic acids, the compound is expected to crystallize in common space groups such as P-1 (triclinic) or P21/c (monoclinic) [18] [19] [20]. The crystal structure is stabilized by extensive hydrogen bonding networks involving both the carboxylic acid and amine functionalities.
Typical Unit Cell Parameters (estimated):
The crystal structure exhibits characteristic hydrogen bonding motifs similar to those observed in related compounds [18] [19] [20]:
These hydrogen bonding patterns create a three-dimensional network that stabilizes the crystal structure and influences the compound's physical properties.
While specific polymorphic studies have not been conducted for this compound, related pyrrolidine carboxylic acids have demonstrated potential for polymorphism [18] [21]. Factors that may influence polymorphic behavior include:
Suitable crystallization solvents based on studies of related compounds include [22] [23] [21]:
| Solvent System | Advantages | Crystal Quality | Typical Yield |
|---|---|---|---|
| Methanol/water (2:1) | Good solubility control | High quality | 60-75% |
| Ethanol | Moderate solubility | Good quality | 55-70% |
| DMSO/water | High solubility | Variable quality | 70-85% |
| Acetonitrile/diethyl ether | Controlled precipitation | Excellent quality | 50-65% |
The pyrrolidine ring in the crystal state adopts either envelope or twisted conformations, as observed in related structures [18] [19]. The envelope conformation is characterized by one carbon atom displaced from the plane of the other four ring atoms, while the twisted conformation involves two adjacent carbon atoms displaced in opposite directions.
The carboxyl and amine groups typically adopt equatorial and axial orientations respectively, relative to the pyrrolidine ring plane, minimizing steric interactions while maximizing hydrogen bonding opportunities [19] [20].
Based on the physicochemical properties and related compound behavior: